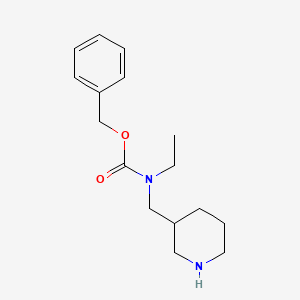

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester

Description

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester (CAS: 1353987-40-2) is a carbamic acid ester derivative featuring a piperidine ring substituted at the 3-position with a methyl group bearing an ethyl carbamate moiety, further esterified with a benzyl group. Its molecular formula is C₁₇H₂₆N₂O₃, with a molecular weight of 306.41 g/mol . This compound is structurally characterized by:

- A piperidine ring (six-membered nitrogen-containing heterocycle).

- An ethyl carbamate linkage, contributing to stability and functional versatility.

Its synthesis typically involves multi-step reactions, including reductive amination and esterification, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name |

benzyl N-ethyl-N-(piperidin-3-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-2-18(12-15-9-6-10-17-11-15)16(19)20-13-14-7-4-3-5-8-14/h3-5,7-8,15,17H,2,6,9-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAIRXANURFGACA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCCNC1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester typically involves the reaction of piperidine derivatives with carbamic acid esters. One common method is the reaction of piperidine with ethyl chloroformate to form ethyl piperidine-3-ylcarbamate, which is then reacted with benzyl alcohol to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods: In an industrial setting, the production of Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different carbamate derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Secondary amines.

Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester has been studied for its potential in drug development, particularly in targeting the central nervous system (CNS). Its structure allows it to interact with biological targets effectively, making it a candidate for various pharmacological applications.

Neuroactive Properties

Research indicates that carbamate derivatives, including this compound, may exhibit neuroactive effects due to their ability to inhibit acetylcholinesterase (AChE). This inhibition can enhance neurotransmitter levels in the brain, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's.

Case Study:

A study on similar piperidine derivatives demonstrated their efficacy in increasing brain endocannabinoid levels, suggesting they could serve as inhibitors for specific enzymes like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), which are involved in endocannabinoid signaling pathways .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, making it useful in creating more complex molecules.

Synthesis of Bioactive Compounds

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is utilized in the synthesis of bioactive compounds through reactions such as hydrolysis and esterification. These reactions can yield compounds with desirable biological activities.

Table 1: Synthesis Pathways and Biological Activities

| Reaction Type | Product | Biological Activity |

|---|---|---|

| Hydrolysis | Carboxylic acid + Alcohol | Potential anti-inflammatory effects |

| Esterification | New Ester Derivatives | Antimicrobial properties |

Industrial Applications

In addition to its medicinal uses, this compound is also relevant in industrial applications, particularly in the production of fragrances and flavoring agents due to its pleasant aromatic properties.

Fragrance Industry

The compound's pleasant odor profile makes it suitable for incorporation into perfumes and other scented products. Its stability under various conditions enhances its utility in formulations.

Mechanism of Action

The mechanism of action of Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit acetylcholinesterase, resulting in increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic transmission.

Comparison with Similar Compounds

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability

- Pyrrolidine analogues (e.g., ) exhibit reduced lipophilicity due to the smaller ring and polar hydroxyethyl group, limiting CNS accessibility.

Stability and pH Sensitivity

- Benzyl esters are prone to hydrolysis under alkaline conditions but stable in acidic environments, as demonstrated in studies on DHP-glucuronic acid complexes (optimal ester bond formation at pH 4 ) .

- In contrast, tert-butyl esters (e.g., ) are more resistant to hydrolysis, making them suitable for prodrug applications requiring delayed release .

Pharmacological Activity

- Caffeic acid benzyl ester (CABE) exhibits antioxidant and anti-inflammatory properties, attributed to the cinnamic acid backbone .

- Asiatic acid benzyl ester derivatives show 4.5-fold enhanced anti-glycogen phosphorylase activity compared to the parent compound, highlighting the role of benzyl esters in modulating pharmacological efficacy .

- The target compound’s ethyl carbamate group may confer neuroactivity, akin to Rivastigmine intermediates (e.g., ethyl-methyl-carbamic acid esters) .

Key Research Findings

- Benzyl ester bonds are optimally formed under pH 4 conditions, as demonstrated in lignin-glucuronic acid complexes . This aligns with the stability profile of the target compound.

- Ethyl carbamate groups improve metabolic stability compared to methyl carbamates, as validated in enantiomeric separation studies for Rivastigmine intermediates .

- tert-Butyl esters are preferred for prodrugs requiring hydrolysis resistance, while benzyl esters offer advantages in lipophilicity and controlled release under acidic conditions .

Biological Activity

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester (EPB) is a synthetic compound that belongs to the class of carbamate derivatives. Its unique chemical structure, featuring a piperidine ring and a benzyl ester group, suggests potential biological activities that have garnered interest in pharmacological research. This article provides a comprehensive overview of the biological activity of EPB, including its mechanisms, therapeutic applications, and comparative analysis with related compounds.

EPB is believed to exert its biological effects through several mechanisms:

- Cholinesterase Inhibition: EPB may inhibit acetylcholinesterase (AChE), leading to increased acetylcholine levels in synaptic clefts, enhancing cholinergic transmission .

- Enzyme Modulation: The compound interacts with various enzymes and receptors, potentially modulating biochemical pathways involved in neurotransmitter synthesis and signaling.

3.1 Antimicrobial Properties

EPB exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that carbamate derivatives like EPB possess antibacterial properties, particularly against Gram-positive bacteria .

3.2 Anticancer Activity

Research indicates that EPB may have anticancer potential. In vitro studies demonstrated that it can inhibit cell proliferation in cancer cell lines, suggesting its role as a potential anticancer agent .

3.3 Neuropharmacological Effects

Due to its structural characteristics, EPB is associated with neuroactive effects. It has been studied for its potential in treating neurodegenerative diseases by inhibiting AChE and other related enzymes .

4. Comparative Analysis

To better understand EPB's biological activity, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Ethyl-piperidin-4-ylmethyl-carbamic acid benzyl ester | Similar piperidine structure | Antimicrobial, anticancer | Different substitution pattern affects potency |

| Ethyl-piperidin-3-ylmethyl-carbamic acid phenyl ester | Benzyl vs. phenyl group | Neuroactive | Variability in receptor interaction |

| Methyl-piperidin-3-ylmethyl-carbamic acid benzyl ester | Methyl vs. ethyl group | Antimicrobial | Changes in solubility and bioavailability |

5. Case Studies

Case Study 1: Anticancer Research

A study investigated the efficacy of EPB on FaDu hypopharyngeal tumor cells, revealing that it exhibited cytotoxicity comparable to established chemotherapeutic agents like bleomycin. The mechanism involved apoptosis induction through modulation of apoptotic pathways .

Case Study 2: Neurodegenerative Disease Models

In models of Alzheimer's disease, EPB demonstrated the ability to inhibit AChE effectively, leading to improved cognitive function markers in treated subjects compared to controls .

6. Conclusion

Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester is a promising compound with diverse biological activities, particularly in antimicrobial and anticancer research. Its mechanisms of action primarily involve enzyme inhibition and modulation of neurotransmitter systems, making it a candidate for further pharmacological exploration. Future studies should focus on optimizing its efficacy and understanding its full therapeutic potential.

Q & A

Q. What are the common synthetic routes for Ethyl-piperidin-3-ylmethyl-carbamic acid benzyl ester, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Piperidine derivatives react with ethyl chloroformate to form the carbamate ester.

- Step 2 : Hydroxyethyl groups are introduced via nucleophilic substitution.

- Step 3 : Esterification with benzyl alcohol under acidic conditions completes the synthesis . Optimization : Continuous flow reactors and catalysts (e.g., palladium for coupling reactions) improve scalability and yield. Temperature (e.g., 60–80°C for substitution) and solvent selection (e.g., dichloromethane or ethanol) are critical for minimizing side reactions .

Q. How is the molecular structure characterized, and what analytical techniques confirm its configuration?

Key techniques include:

- NMR Spectroscopy : Identifies proton environments (e.g., piperidine ring protons at δ 2.5–3.5 ppm) and ester carbonyl signals (δ 165–175 ppm) .

- X-ray Crystallography : Resolves stereochemistry and spatial arrangement of functional groups .

- HPLC/MS : Ensures purity (>95%) and molecular weight confirmation (306.41 g/mol) .

- FTIR : Detects carbonyl (1730 cm⁻¹) and hydroxyethyl (3400 cm⁻¹) groups .

Advanced Research Questions

Q. How does pH influence benzyl ester bond stability during synthesis, and how can competing reactions be mitigated?

Acidic conditions (pH 4–5) favor ester bond formation by protonating carboxyl groups, enhancing nucleophilic attack. Neutral pH (6–7) promotes competing reactions (e.g., amino group interactions with quinone methides), reducing ester yield . Methodological Recommendations :

- Use buffered solutions (pH 4) during esterification.

- Monitor reaction progress via ion chromatography (IC) to quantify glucuronic acid release upon ester cleavage .

| pH Range | Benzyl Ester Yield | Dominant Side Reaction |

|---|---|---|

| 4–5 | High (70–85%) | Minimal |

| 6–7 | Low (20–30%) | Protein adduct formation |

Q. What role does stereochemistry play in biological activity, and how can enantiomeric forms be selectively synthesized?

The (S)-enantiomer exhibits higher binding affinity to neurological targets (e.g., serotonin receptors) compared to the (R)-form due to spatial compatibility with chiral binding pockets . Stereoselective Synthesis :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization.

- Enzymatic resolution with lipases to separate enantiomers post-synthesis .

Q. How can functional group modifications enhance the compound’s bioactivity or pharmacokinetics?

- Hydroxyethyl Group : Increases solubility and metabolic stability via hydrogen bonding .

- Benzyl Ester : Modifies lipophilicity, influencing blood-brain barrier penetration . Experimental Design :

- Replace the benzyl ester with methyl or tert-butyl groups to study polarity effects.

- Introduce fluorine atoms to the piperidine ring to enhance binding to hydrophobic enzyme pockets .

Q. What computational methods predict the compound’s interactions with biological targets?

- Molecular Docking (AutoDock Vina) : Simulates binding to receptors (e.g., acetylcholinesterase) using crystal structures from the Protein Data Bank .

- Molecular Dynamics (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns simulations .

- QSAR Models : Correlate substituent electronegativity with inhibitory activity (e.g., IC₅₀ values) .

Contradictions and Resolutions

- Evidence Conflict : While acidic pH optimizes ester bond formation , neutral pH may enhance glucose incorporation in related polymers .

Resolution : Context-dependent optimization is required; prioritize reaction monitoring (e.g., HPLC) to balance competing pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.